molecular formula C25H32N6O2S B12721406 Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,3,7,9-tetramethyl-, 5,5-dioxide CAS No. 164357-33-9

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,3,7,9-tetramethyl-, 5,5-dioxide

Cat. No.: B12721406
CAS No.: 164357-33-9
M. Wt: 480.6 g/mol
InChI Key: GIGSAJGJJQNXBG-UHFFFAOYSA-N
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Description

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,3,7,9-tetramethyl-, 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of the ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as the piperazinyl and phenyl groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: Oxidation of specific sites to introduce the dioxide functionality.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum for facilitating various reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Common products include various substituted derivatives and oxidized forms of the compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

    Material Science:

Biology

    Biological Probes: Used as probes to study biological processes and interactions.

    Enzyme Inhibition: Potential use as enzyme inhibitors in biochemical research.

Medicine

    Therapeutics: Investigated for its therapeutic properties and potential as a drug candidate.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex organic compounds.

    Polymer Science:

Mechanism of Action

The mechanism of action of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    DNA Intercalation: Binding to DNA and affecting its function and replication.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Compounds with similar pyrazolo and pyridine ring structures.

    Thiazines: Compounds containing the thiazine ring system.

    Piperazine Derivatives: Compounds with the piperazine functional group.

Uniqueness

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,3,7,9-tetramethyl-, 5,5-dioxide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

164357-33-9

Molecular Formula

C25H32N6O2S

Molecular Weight

480.6 g/mol

IUPAC Name

4,5,11,13-tetramethyl-7-[3-(4-phenylpiperazin-1-yl)propyl]-8λ6-thia-3,4,7,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,5,10,12-pentaene 8,8-dioxide

InChI

InChI=1S/C25H32N6O2S/c1-18-17-19(2)26-25-22(18)23-24(20(3)28(4)27-23)31(34(25,32)33)12-8-11-29-13-15-30(16-14-29)21-9-6-5-7-10-21/h5-7,9-10,17H,8,11-16H2,1-4H3

InChI Key

GIGSAJGJJQNXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=NN(C(=C3N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C)C)C

Origin of Product

United States

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